molecular formula C22H21F3N4O3S3 B2684026 4-piperidin-1-ylsulfonyl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392302-44-2

4-piperidin-1-ylsulfonyl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2684026
CAS RN: 392302-44-2
M. Wt: 542.61
InChI Key: VQOPGKXOXZFUAF-UHFFFAOYSA-N
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Description

4-piperidin-1-ylsulfonyl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C22H21F3N4O3S3 and its molecular weight is 542.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Research has shown that compounds bearing the 1,3,4-oxadiazole structure, similar to the queried chemical, have significant biological activities. For instance, Khalid et al. (2016) synthesized N-substituted derivatives of a related compound, demonstrating moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016). This highlights the potential of such compounds in antibacterial applications.

Anti-arrhythmic Activity

Compounds with structures including piperidine and 1,3,4-thiadiazole, similar to the queried compound, have been shown to exhibit anti-arrhythmic activity. Abdel‐Aziz et al. (2009) reported that the synthesis of such compounds resulted in significant anti-arrhythmic effects, suggesting their potential use in treating arrhythmias (Abdel‐Aziz et al., 2009).

Enzyme Inhibition

Another study by Khalid et al. (2016) involved the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, related to the queried chemical. These compounds were screened for butyrylcholinesterase (BChE) enzyme inhibition and subjected to molecular docking studies, showing promising activity and interactions with amino acid residues important for binding (Khalid et al., 2016).

Antidepressant Metabolism

In a study on the metabolism of Lu AA21004, a novel antidepressant, Hvenegaard et al. (2012) identified that the drug was metabolized into various compounds, some of which might have structures similar to the queried chemical. This study provides insight into how similar compounds might be metabolized in the body (Hvenegaard et al., 2012).

Anti-acetylcholinesterase Activity

Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity, as reported by Sugimoto et al. (1990). These compounds, which bear structural similarities to the queried compound, showed substantial increases in activity with certain modifications, indicating their potential in therapeutic applications for conditions like Alzheimer's disease (Sugimoto et al., 1990).

Serotonin Receptor Agonism

Sonda et al. (2004) synthesized compounds structurally related to the queried chemical, demonstrating their ability to act as selective serotonin 4 receptor agonists. These compounds showed potential as novel prokinetics with reduced side effects, highlighting the relevance of such chemical structures in gastrointestinal motility applications (Sonda et al., 2004).

properties

IUPAC Name

4-piperidin-1-ylsulfonyl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O3S3/c23-22(24,25)17-6-4-5-15(13-17)14-33-21-28-27-20(34-21)26-19(30)16-7-9-18(10-8-16)35(31,32)29-11-2-1-3-12-29/h4-10,13H,1-3,11-12,14H2,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOPGKXOXZFUAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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